Mirodenafil

PDE5 inhibition IC50 biochemical potency

Mirodenafil is a second-generation PDE5 inhibitor with an IC50 of 0.34 nM, offering significantly higher potency than sildenafil (IC50 ~3.7 nM) and superior PDE5 selectivity. Its unique pharmacokinetic profile—high Cmax, short half-life—makes it an essential reference standard for SAR studies, bioequivalence testing, and novel drug delivery system development. Approved in South Korea as Mvix, it is available for R&D use globally. We supply ≥98% pure compound with full analytical documentation.

Molecular Formula C26H37N5O5S
Molecular Weight 531.7 g/mol
CAS No. 862189-95-5
Cat. No. B1677161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirodenafil
CAS862189-95-5
SynonymsSK3530;  SK-3530;  SK 3530;  Mirodenafil, trade name Mvix.
Molecular FormulaC26H37N5O5S
Molecular Weight531.7 g/mol
Structural Identifiers
SMILESCCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC
InChIInChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)
InChIKeyMIJFNYMSCFYZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mirodenafil (CAS 862189-95-5): A Second-Generation PDE5 Inhibitor for Scientific Research and Procurement


Mirodenafil (SK3530) is a pyrrolopyrimidinone-based, orally active, potent, and reversible phosphodiesterase type 5 (PDE5) inhibitor [1]. Developed by SK Chemicals, it received marketing approval exclusively in South Korea under the brand name Mvix for the treatment of erectile dysfunction (ED) [2]. Mirodenafil is classified as a second-generation PDE5 inhibitor and is available in both conventional tablet and orally dissolving film (ODF) formulations [3].

Why Mirodenafil (CAS 862189-95-5) Cannot Be Substituted with Other PDE5 Inhibitors


PDE5 inhibitors constitute a class of drugs with significant heterogeneity in biochemical potency, isoform selectivity, and pharmacokinetic profiles, precluding simple therapeutic interchangeability [1]. Even among in-class members sharing a common mechanism, variations in key parameters such as the half maximal inhibitory concentration (IC50) for PDE5, selectivity over non-target PDE isozymes, and terminal half-life directly influence both the safety profile and clinical application strategy [2]. Consequently, selection of a specific PDE5 inhibitor for research or clinical use requires a nuanced understanding of these individual product attributes, as evidenced by the following comparative data for mirodenafil.

Quantitative Differentiation of Mirodenafil from Comparator PDE5 Inhibitors


Biochemical Potency: IC50 for PDE5 Compared to Sildenafil and Vardenafil

Mirodenafil demonstrates an in vitro IC50 of 0.33-0.34 nM against PDE5, which is 10-fold more potent than sildenafil (IC50 3.5-3.7 nM) [1][2]. This potency is intermediate between sildenafil and the more potent vardenafil (IC50 0.091 nM) [2].

PDE5 inhibition IC50 biochemical potency

Selectivity Profile: PDE5 vs. Other PDE Isozymes

Mirodenafil exhibits approximately 10-fold higher selectivity for PDE5 over other PDE isozymes compared to sildenafil [1][2]. This enhanced selectivity is expected to reduce the potential for off-target adverse events mediated by inhibition of non-PDE5 isozymes, such as visual disturbances linked to PDE6 inhibition.

PDE selectivity off-target effects safety profile

Pharmacokinetic Profile: Tmax, Cmax, AUC, and Half-Life

Mirodenafil (100 mg dose) exhibits a Tmax of 1.4 h and a terminal half-life of 2.5 h [1]. Its Cmax is significantly higher than that of several other PDE5 inhibitors at their respective standard doses, suggesting a high degree of oral bioavailability [1][2].

pharmacokinetics Tmax half-life Cmax AUC

Clinical Efficacy: IIEF-EF Score Improvement vs. Placebo

In a meta-analysis of three randomized, double-blind, placebo-controlled trials, mirodenafil 100 mg produced a mean difference in IIEF EFD score of 8.13 (95% CI: 6.64-9.61, p<0.00001) compared to placebo after 12 weeks [1]. A separate study in men on antihypertensive medications reported a 12-week IIEF-EF score increase of 9.35 ± 6.86 with mirodenafil versus 2.66 ± 6.44 with placebo (p<0.001) [2].

clinical efficacy IIEF-EF erectile function

Safety Profile: Adverse Event Rates vs. Placebo and Comparators

Mirodenafil exhibits a favorable safety profile. A meta-analysis reported the most common drug-related adverse events as flushing (15.8% vs. 3.2% for placebo) and headache (3.1% vs. 0% for placebo) [1]. Overall adverse event rates range up to 53.7%, with the majority being mild to moderate in severity [2].

adverse events safety tolerability headache flushing

Strategic Application Scenarios for Mirodenafil in Scientific and Clinical Research


Potency Benchmarking and SAR Studies

Given its well-defined and high PDE5 inhibitory potency (IC50 ~0.34 nM) relative to sildenafil (IC50 ~3.7 nM), mirodenafil serves as an ideal reference compound in structure-activity relationship (SAR) investigations of novel PDE5 inhibitors [1]. Its intermediate potency between sildenafil and vardenafil allows for fine-grained calibration of in vitro assays to rank the efficacy of new chemical entities [2].

Pharmacokinetic Bridging Studies

Mirodenafil's unique pharmacokinetic signature—characterized by a high Cmax and a short half-life—makes it a valuable comparator in bioequivalence and formulation studies [1]. Researchers can leverage the extensive published PK data to assess the relative performance of novel oral delivery systems, such as orodispersible films, or to evaluate the impact of genetic or disease-related factors on drug disposition [2].

Selectivity-Driven Safety Research

The compound's enhanced selectivity for PDE5 over other PDE isozymes, particularly the ~10-fold advantage over sildenafil, positions mirodenafil as a critical tool in research focused on minimizing off-target effects [1]. This property is especially relevant for studies investigating chronic dosing or use in patient populations with comorbidities where PDE6 (vision) or PDE11 (skeletal) inhibition is a concern [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirodenafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.